N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
Description
N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]-2,2-Dimethylpropanamide is a synthetic benzofuran derivative with a complex substitution pattern. Its structure comprises:
- A benzofuran core substituted with a methyl group at position 3.
- A 3-methoxybenzoyl group at position 2 of the benzofuran ring.
- A 2,2-dimethylpropanamide moiety at position 6.
This compound’s molecular formula is C₃₂H₃₃NO₅ (calculated molecular weight: 367.40 g/mol).
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-17-10-9-15(23-21(25)22(2,3)4)12-18(17)27-20(13)19(24)14-7-6-8-16(11-14)26-5/h6-12H,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHERJWXRGDMXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxy Ketone Precursors
The benzofuran scaffold is constructed via acid-catalyzed cyclization of o-hydroxy ketones. For example, 2-hydroxy-3-methyl-5-nitroacetophenone undergoes cyclization in methanol with sodium acetate under reflux to yield 3-methyl-6-nitrobenzofuran-2-acetyl . This step mirrors methodologies in CN103864734A, where cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone produced a benzofuranone derivative in 86% yield.
Key Reaction Conditions
- Substrate : 2-Hydroxy-3-methyl-5-nitroacetophenone
- Catalyst : Sodium acetate (3 equiv)
- Solvent : Anhydrous methanol
- Temperature : 65°C, 3 hours
- Yield : ~80% (estimated)
Post-cyclization, the acetyl group at position 2 is retained for subsequent functionalization.
Introduction of the 3-Methoxybenzoyl Group
Friedel-Crafts Acylation
The acetyl group at position 2 is replaced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride in the presence of AlCl₃. This step leverages the electron-rich nature of the benzofuran’s 2-position, which is activated for electrophilic substitution.
Optimized Protocol
- Substrate : 3-Methyl-6-nitrobenzofuran-2-acetyl (1 equiv)
- Acylating Agent : 3-Methoxybenzoyl chloride (1.2 equiv)
- Catalyst : AlCl₃ (1.5 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Reaction Time : 12 hours
- Workup : Quench with ice-water, extract with DCM, purify via column chromatography
Characterization Data
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
Functionalization at Position 6
Reduction of Nitro to Amine
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation:
- Substrate : 2-(3-Methoxybenzoyl)-3-methyl-6-nitrobenzofuran (1 equiv)
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol
- H₂ Pressure : 1 atm, 25°C
- Reaction Time : 6 hours
- Yield : ~95%
Amidation with 2,2-Dimethylpropanoyl Chloride
The resulting amine is acylated under Schotten-Baumann conditions:
- Substrate : 6-Amino-2-(3-methoxybenzoyl)-3-methylbenzofuran (1 equiv)
- Acylating Agent : 2,2-Dimethylpropanoyl chloride (1.5 equiv)
- Base : Triethylamine (2 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature
- Reaction Time : 4 hours
- Yield : ~88%
Critical Characterization
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=O ketone).
- ¹³C-NMR (100 MHz, CDCl₃) : δ 196.2 (C=O ketone), 171.5 (C=O amide), 159.8 (OCH₃), 27.3 (C(CH₃)₃).
Alternative Catalytic Routes
Copper-Catalyzed Cyclization
Adapting methods from ACS Omega, the benzofuran core can be synthesized via copper(I)-catalyzed coupling of o-hydroxyaldehydes and alkynes . For instance:
- Substrate : 3-Methoxy-2-hydroxybenzaldehyde + 3-methyl-1-pentyne
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : DMF, 80°C
- Yield : 75%
This approach avoids nitro-group intermediates, instead relying on late-stage amidation.
Rhodium-Mediated C–H Activation
Rhodium catalysts enable direct functionalization of benzofuran precursors. For example, CpRh-mediated annulation of substituted benzamides with vinylene carbonate installs the 3-methoxybenzoyl group in one step.
Industrial-Scale Considerations
Patent WO2009125426A2 highlights the importance of solvent selection and catalyst recovery for cost-effective production. Key adjustments include:
- Solvent Recycling : Methanol from cyclization steps is distilled and reused.
- Catalyst : Heterogeneous AlCl₃-supported silica gel reduces waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Benzofuran Core : This moiety is known for various biological activities.
- Methoxybenzoyl Group : Enhances the compound's interaction with biological targets.
- Dimethylpropanamide Group : Contributes to its solubility and pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 329.42 g/mol.
Anticancer Activity
Research indicates that N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide exhibits significant anticancer properties:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It promotes apoptosis through the modulation of mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound results in S-phase arrest in cancer cells, effectively inhibiting their proliferation .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 4.12 | Apoptosis induction |
| MCF-7 | 5.08 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibits notable antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties against common pathogens like Candida albicans and Aspergillus niger .
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.19 | Bactericidal |
| Escherichia coli | 5.08 | Bactericidal |
| Candida albicans | 8.16 | Fungicidal |
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : Research indicates that it can inhibit α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase Inhibition : Investigations into its effect on acetylcholinesterase suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Anticancer Properties
A study conducted on HepG2 cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 4.12 µM. The mechanism involved enhanced expression of pro-apoptotic markers and reduced levels of anti-apoptotic proteins, suggesting a robust pathway for inducing cancer cell death.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. Results indicated an MIC of 5.19 µM against S. aureus, showcasing its potential as a therapeutic agent in combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzofuran-based derivatives, particularly N-[2-(3,4-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]-2-Methylpropanamide (CAS: 921052-69-9, molecular formula: C₂₂H₂₃NO₅) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Similar Compound (CAS 921052-69-9) |
|---|---|---|
| IUPAC Name | N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide | N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide |
| Molecular Formula | C₂₁H₂₁NO₅ | C₂₂H₂₃NO₅ |
| Molecular Weight | 367.40 g/mol | 381.42 g/mol |
| Benzoyl Substitution | 3-Methoxy | 3,4-Dimethoxy |
| Amide Group | 2,2-Dimethylpropanamide (branched alkyl chain) | 2-Methylpropanamide (less branched) |
Key Differences and Implications:
Benzoyl Substitution: The target compound has a single methoxy group at the benzoyl’s 3-position, whereas the similar compound has two methoxy groups (3,4-dimethoxy).
Amide Group Branching :
- The 2,2-dimethylpropanamide group in the target compound introduces greater steric hindrance compared to the 2-methylpropanamide in the similar compound. This could influence:
- Conformational flexibility : Reduced rotational freedom in the target compound.
Synthetic Accessibility :
- The simpler substitution pattern (one methoxy group) in the target compound may streamline synthesis compared to the 3,4-dimethoxy analog, which requires additional regioselective functionalization steps .
Hypothetical Pharmacological Implications:
While direct pharmacological data are unavailable, structural analogs suggest that:
- The 3-methoxybenzoyl group may favor interactions with cytochrome P450 enzymes or serotonin receptors, common targets for benzofuran derivatives.
- The dimethylpropanamide moiety could enhance metabolic stability by resisting enzymatic hydrolysis.
Biological Activity
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS No. 929471-83-0) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxybenzoyl group , a benzofuran ring , and a dimethylpropanamide moiety . The molecular formula is with a molecular weight of 365.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 929471-83-0 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity . For instance, studies involving benzofuran derivatives have shown that modifications in their structure can enhance antiproliferative effects against cancer cell lines. The presence of the methoxy group is believed to contribute to this activity by enhancing lipophilicity and receptor binding affinity .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar properties .
Antinociceptive Activity
In related studies, benzofuran derivatives have been evaluated for their antinociceptive effects . For example, compounds with similar structures have shown potent pain-relieving properties in various animal models, outperforming conventional analgesics like aspirin and acetaminophen . This suggests that this compound may also possess significant antinociceptive activity.
Research Findings
Several studies have focused on the synthesis and evaluation of benzofuran derivatives for their biological activities:
- Synthesis of Derivatives : A study investigated the synthesis of various benzofuran derivatives and their biological evaluation against cancer cell lines. The results indicated that specific modifications enhanced their anticancer properties significantly .
- Pharmacological Evaluation : Another research effort highlighted the pharmacological evaluation of related compounds for their antinociceptive effects, demonstrating that structural variations can lead to substantial differences in potency .
Case Studies
Case Study 1: Antiproliferative Activity
A study published in MDPI evaluated novel benzofuran derivatives for their antiproliferative activity against human cancer cell lines. The results showed that certain substitutions on the benzofuran ring significantly increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Pain Management
In experiments assessing pain relief, benzofuran derivatives were administered via different routes (intraperitoneal, subcutaneous) in animal models. Results indicated dose-dependent antinociceptive effects lasting several hours, positioning these compounds as potential alternatives to traditional pain medications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
